molecular formula C7H5NO6 B049579 3,4-Dihydroxy-5-nitrobenzoic Acid CAS No. 84211-30-3

3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No. B049579
Key on ui cas rn: 84211-30-3
M. Wt: 199.12 g/mol
InChI Key: HDPSONAKHMNQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389653

Procedure details

1.0 g of 3,4-dihydroxy-5-nitrobenzoic acid is treated with 20 ml of methanolic hydrochloric acid, stirred at 45° for 3 hours and, after removing the solvent, the residue is taken up in methylene chloride. The organic phase is washed with sodium chloride solution, dried over sodium sulfate and evaporated. The crystalline product obtained is taken up in methylene chloride and filtered over a ten-fold amount of silica gel. The material obtained is recrystallized from ethyl acetate/n-hexane. There is obtained methyl 3,4-dihydroxy-5-nitrobenzoate in the form of yellow crystals of m.p. 144°-145°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6].Cl.[CH2:16](Cl)Cl>>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[OH:11])[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at 45° for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removing the solvent
WASH
Type
WASH
Details
The organic phase is washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline product obtained
FILTRATION
Type
FILTRATION
Details
filtered over a ten-fold amount of silica gel
CUSTOM
Type
CUSTOM
Details
The material obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate/n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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